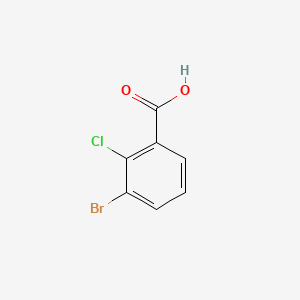

4-(butane-1-sulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

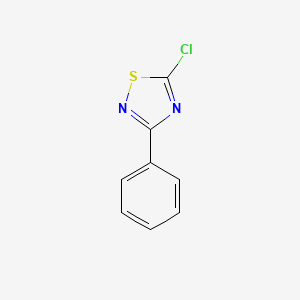

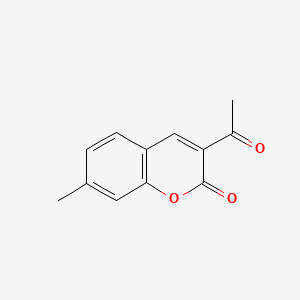

4-(butane-1-sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- 4-(Substituted phenylsulfonamido)benzoic acids, including variants similar to Benzoic acid, 4-(butylsulfonyl)-, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation. These compounds have shown significant antimicrobial activities, tested using the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Metabolic Pathways in Drug Development

- In the context of drug development, certain benzoic acid derivatives undergo metabolic transformations. For example, Lu AA21004, an antidepressant, is metabolized into various compounds, including a benzoic acid derivative (Hvenegaard et al., 2012).

Functional Antagonists in Medicinal Chemistry

- Benzoic acid derivatives have been studied for their potential as functional PGE2 antagonists, specifically targeting the EP1 receptor subtype. Modifications of the phenyl-sulfonyl moiety, including using more hydrophilic heteroarylsulfonyl moieties, have optimized antagonist activity (Naganawa et al., 2006).

Chemical Synthesis and Catalysis

- Benzoic acid derivatives have been utilized in various chemical synthesis and catalysis processes. For instance, benzoic acid adds to oleic acid using methanesulfonic acid as a catalyst, forming an addition product (Eisner, Perlstein & Ault, 1963).

Electrochemical Methods in Drug Preparation

- Electrochemical methods have been employed for the preparation of certain benzoic acid derivatives, such as 4-(Di-n-propylsulfamyl)benzoic acid, which is an important drug ingredient (Michman & Weiss, 1990).

X-Ray Structural Characterization

- Benzoic acid derivatives have been characterized using X-ray diffraction and other spectroscopic methods to understand their molecular structure, as seen in the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex (Bomfim Filho et al., 2019).

Role in Inducing Stress Tolerance in Plants

- Benzoic acid and its derivatives have been evaluated for their role in inducing multiple stress tolerance in plants. It has been found effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

Properties

IUPAC Name |

4-butylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOZGCANJUKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142894 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100059-51-6 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

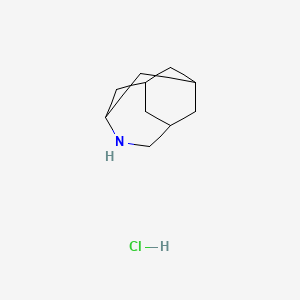

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

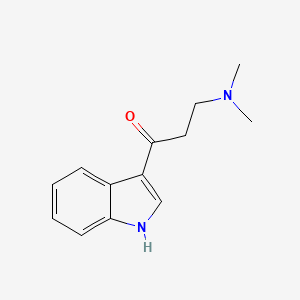

![[4-(1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B1265912.png)

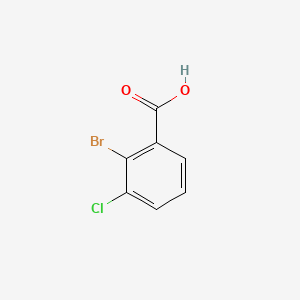

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)